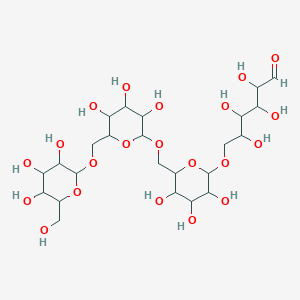![molecular formula C14H14ClNO B12067398 [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine](/img/structure/B12067398.png)
[4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine: is an organic compound that features a methanamine group attached to a phenyl ring, which is further substituted with a 5-chloro-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of methanamine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the phenyl rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
[4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine: This compound features a tetrazine ring instead of the 5-chloro-2-methoxyphenyl group.
[4-Methoxyphenyl)methanamine: Lacks the chloro and additional phenyl substitutions, making it less complex.
Properties
Molecular Formula |
C14H14ClNO |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
[4-(5-chloro-2-methoxyphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H14ClNO/c1-17-14-7-6-12(15)8-13(14)11-4-2-10(9-16)3-5-11/h2-8H,9,16H2,1H3 |
InChI Key |
XFNKFVVSXVJLSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12067326.png)

![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12067332.png)


![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12067348.png)



![1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-](/img/structure/B12067372.png)
![[4-(5-Chloro-2-methylphenyl)phenyl]methanamine](/img/structure/B12067376.png)

